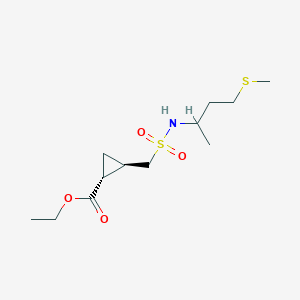![molecular formula C13H17N5O2S B7354014 N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide, also known as TRPM8 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays an important role in cold sensation and pain perception.
作用機序
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide channels are activated by cold temperatures and menthol, and play a key role in cold sensation and pain perception. The this compound inhibitor works by binding to the channel and blocking its activity, thereby reducing cold sensitivity and pain perception. The exact mechanism of action of the inhibitor is still under investigation, but it is believed to involve a conformational change in the channel that prevents ion flow.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce cold sensitivity and pain perception, and to inhibit cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects, and to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One advantage of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor is its specificity for this compound channels, which allows researchers to study the role of these channels in isolation. However, one limitation is that this compound channels are expressed in a limited number of tissues, which may limit the scope of research. Additionally, the inhibitor may have off-target effects on other ion channels, which could complicate data interpretation.
将来の方向性
There are many potential future directions for research on N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used to study this compound channels in greater detail. Another area of interest is the investigation of the role of this compound channels in cancer progression, and the development of potential therapies based on this compound inhibition. Finally, there is interest in exploring the potential therapeutic applications of this compound inhibitor in conditions such as neuropathic pain and cold allodynia.
合成法
The synthesis of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide involves the reaction of 2-azido-5-bromopyridine with (1R,2R)-cyclopent-3-ene-1-methanol in the presence of a copper catalyst. The resulting intermediate is then treated with sodium hydride and sulfonamide to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor has been widely used in scientific research to study the role of this compound channels in various physiological and pathological processes. For example, this compound channels have been implicated in cold allodynia, neuropathic pain, and cancer progression. By blocking this compound channels with the inhibitor, researchers can investigate the underlying mechanisms and develop potential therapies for these conditions.
特性
IUPAC Name |
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,13-6-1-2-7-14-13)16-12-5-3-4-11(12)10-18-9-8-15-17-18/h1-2,6-9,11-12,16H,3-5,10H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRGNUAZKXDES-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353966.png)
![methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353978.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
![3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
